4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Overview
Description
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a diazenyl group attached to a benzene ring substituted with a hydroxyl group and a sulfonic acid group
Mechanism of Action
Target of Action
It’s known that azo compounds, such as this one, often interact with various biological targets due to their ability to form covalent bonds with biological molecules .
Mode of Action
It’s known that azo compounds can be reduced by sodium dithionite (sodium hydrosulfite), cleaving the n-n bond to yield two primary amines . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the formation of new compounds with distinct biological activities.
Result of Action
It has been studied for its potential as a corrosion inhibitor, particularly for mild steel in hydrochloric acid environments. The compound’s adsorption properties suggest it can form a protective layer on metal surfaces, significantly reducing the rate of corrosion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid. For instance, the compound’s storage temperature is recommended to be at refrigerator levels . This suggests that temperature could affect the stability of the compound. Furthermore, the compound’s efficacy as a corrosion inhibitor suggests that it may be particularly effective in acidic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid typically involves diazotization reactions. One common method is the diazotization of 4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzenesulfonic acid to produce the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions with stringent control of temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Sulfonamide derivatives
Scientific Research Applications
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of sulfonic acid groups on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid
4-[(4-Hydroxyphenyl)diazenyl]benzoic acid
4-[(4-Hydroxyphenyl)azo]benzoic acid
Uniqueness: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its sulfonic acid group provides strong acidity and solubility in water, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYMBHPFLJWLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222303 | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-83-4 | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2918-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxyazobenzene-4-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-hydroxyazobenzene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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